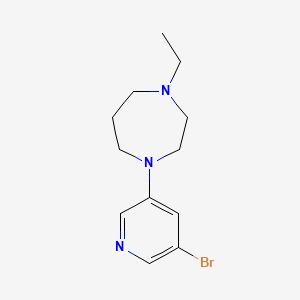
(4-Benzylidenepiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylidenepiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone, also known as BZP-M, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BZP-M belongs to the class of piperidine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of (4-Benzylidenepiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This neurotransmitter is involved in various physiological processes, including learning and memory. (4-Benzylidenepiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone may also interact with other molecular targets, such as ion channels and receptors, to exert its effects.
Biochemical and Physiological Effects:
(4-Benzylidenepiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been shown to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase, induction of apoptosis in cancer cells, and modulation of ion channels and receptors. It has also been reported to exhibit antinociceptive and anti-inflammatory effects in animal models.
実験室実験の利点と制限
(4-Benzylidenepiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has several advantages for lab experiments, including its ease of synthesis and availability. It can be used as a scaffold for the design and synthesis of new compounds with therapeutic properties. However, (4-Benzylidenepiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has some limitations, including its potential toxicity and lack of specificity for molecular targets.
将来の方向性
There are several future directions for the study of (4-Benzylidenepiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone, including the development of new compounds based on its scaffold for the treatment of various diseases. Further research is needed to elucidate its mechanism of action and molecular targets. The toxicological profile of (4-Benzylidenepiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone should also be investigated to ensure its safety for human use.
合成法
(4-Benzylidenepiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can be synthesized using various methods, including the reaction of 4-benzylidenepiperidine with ethyl 3-methyl-5-oxo-2-pyrrolidinecarboxylate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 4-benzylidenepiperidine with 3-methyl-5-oxo-1,2,4-oxadiazole and triethylamine in the presence of acetic anhydride. The synthesized compound can be purified using column chromatography or recrystallization.
科学的研究の応用
(4-Benzylidenepiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the design and synthesis of new compounds with therapeutic properties. It has been reported to exhibit inhibitory activity against acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. (4-Benzylidenepiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has also been investigated for its anticancer activity, with studies showing its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-11-16(21-18-13)17(20)19-9-7-15(8-10-19)12-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGMPGZOYNYBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)

![5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7584406.png)



![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)

![(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)


